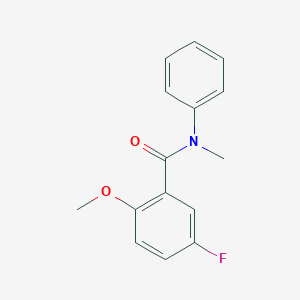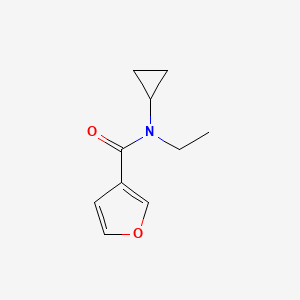![molecular formula C16H17N3O B7517210 N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517210.png)
N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide, also known as CP-47,497 or simply CP-47, is a synthetic cannabinoid. It was first synthesized in the 1990s by Pfizer researchers as part of a project to develop new painkillers. However, it was later discovered to have potent cannabinoid activity, leading to its classification as a designer drug.
作用机制
N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide acts as a potent agonist at the cannabinoid receptors CB1 and CB2. These receptors are located throughout the body and are involved in a wide range of physiological processes. When this compound binds to these receptors, it activates them, leading to a variety of effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. These include analgesia (pain relief), appetite stimulation, and sedation. It has also been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of using N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide in lab experiments is its potency. Because it is a synthetic cannabinoid, it is much more potent than natural cannabinoids like THC. This makes it easier to study the effects of cannabinoid receptor activation. However, one limitation of using this compound is that it is not selective for CB1 and CB2 receptors. It can also bind to other receptors, leading to off-target effects.
未来方向
There are many potential future directions for research on N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide. One area of interest is the development of new drugs that target the endocannabinoid system for therapeutic purposes. Another area of interest is the study of the effects of this compound on different physiological processes, such as mood regulation and immune function. Additionally, researchers may continue to study the structure-activity relationship of this compound and other synthetic cannabinoids to better understand how they interact with the endocannabinoid system.
合成方法
The synthesis of N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide involves several steps. The starting material is 1-methylpyrrole-2-carboxylic acid, which is converted to the corresponding acid chloride. This is then reacted with 4-(2-cyanopropan-2-yl)aniline to yield the desired product, this compound.
科学研究应用
N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide has been used extensively in scientific research as a tool to study the endocannabinoid system. This system is involved in a wide range of physiological processes, including pain sensation, appetite, and mood regulation. By studying the effects of this compound on this system, researchers can gain a better understanding of how it works and how it can be targeted for therapeutic purposes.
属性
IUPAC Name |
N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-16(2,11-17)12-6-8-13(9-7-12)18-15(20)14-5-4-10-19(14)3/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOSGOLHYVWZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)NC(=O)C2=CC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-methoxy-2-nitrophenyl)carbamoyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7517133.png)

![N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7517141.png)

![N-[(5-bromo-2-fluorophenyl)methyl]propanamide](/img/structure/B7517158.png)
![N-[1-(3-bromophenyl)ethyl]propanamide](/img/structure/B7517165.png)
![N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7517188.png)


![N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7517214.png)
![2-methyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7517221.png)
![3-[(4-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517224.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzamide](/img/structure/B7517232.png)